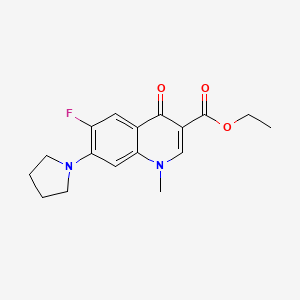
(5-Chlorothiophen-2-yl)(piperidin-1-yl)methanone
Vue d'ensemble
Description
Applications De Recherche Scientifique
(5-Chlorothiophen-2-yl)(piperidin-1-yl)methanone has been used in a variety of scientific research applications. It has been used in the study of its biochemical and physiological effects, as well as its potential as an anti-inflammatory agent. It has also been used in the study of its potential as an anti-cancer agent, with some studies showing that it may be effective in the treatment of certain types of cancer. Additionally, this compound has been used in drug delivery systems, as it can be used to deliver drugs to specific parts of the body. Finally, this compound has been used in the study of its potential as a neuroprotective agent, as it may be able to protect the brain from damage caused by stroke and other neurological diseases.
Mécanisme D'action
The exact mechanism of action of (5-Chlorothiophen-2-yl)(piperidin-1-yl)methanone is not yet fully understood. However, some studies suggest that it may act as an anti-inflammatory agent by reducing the production of pro-inflammatory cytokines. Additionally, this compound may act as an anti-cancer agent by inhibiting the growth of cancer cells and inducing cell death. Finally, this compound may act as a neuroprotective agent by reducing oxidative stress and promoting the formation of new neurons.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and protect the brain from damage caused by stroke and other neurological diseases. Additionally, this compound has been shown to reduce oxidative stress and promote the formation of new neurons.
Avantages Et Limitations Des Expériences En Laboratoire
(5-Chlorothiophen-2-yl)(piperidin-1-yl)methanone has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it has a wide range of applications in scientific research, making it a versatile compound. However, this compound also has some limitations for laboratory experiments. For example, it has a low solubility in water, making it difficult to use in aqueous solutions. Additionally, it can be toxic in high concentrations, and it can be difficult to obtain in large quantities.
Orientations Futures
There are a number of potential future directions for (5-Chlorothiophen-2-yl)(piperidin-1-yl)methanone research. One potential direction is to further investigate its potential as an anti-inflammatory agent, as well as its potential as an anti-cancer agent. Additionally, further research could be done to explore its potential as a neuroprotective agent. Finally, further research could be done to develop more efficient methods for synthesizing this compound, as well as to explore potential new applications of the compound.
Propriétés
IUPAC Name |
(5-chlorothiophen-2-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c11-9-5-4-8(14-9)10(13)12-6-2-1-3-7-12/h4-5H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVNWZZXEWMIDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl[2-(1H-pyrazol-1-yl)ethyl]amine](/img/structure/B3173701.png)
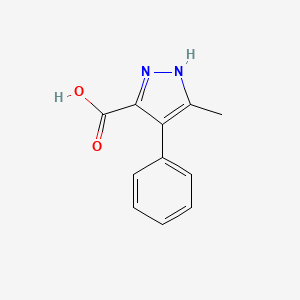
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]thiourea](/img/structure/B3173721.png)
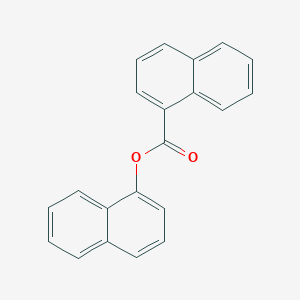
![2-Methyl-1H-benzo[d]imidazol-7-ol](/img/structure/B3173732.png)

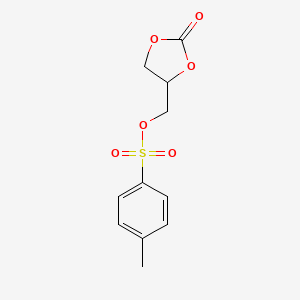
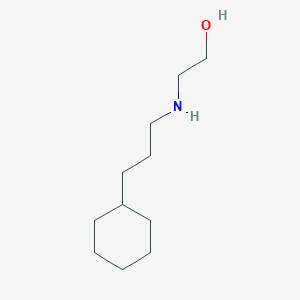
![1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxylic acid](/img/structure/B3173758.png)
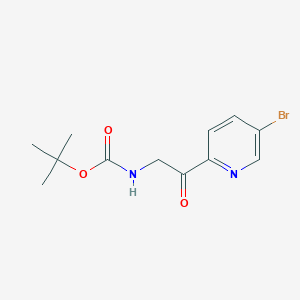
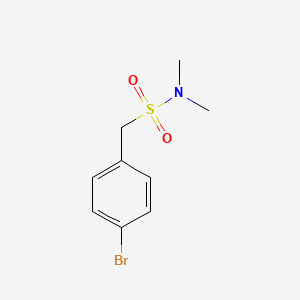

![6-[(4-methoxyphenyl)sulfonyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3173800.png)
